(2R)-2-O-phosphonato-3-sulfonatolactate
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Overview
Description
(2R)-2-O-phosphonato-3-sulfonatolactate(4-) is a quadruply-charged carboxyalkyl phosphate oxoanion resulting from global deprotonation of (2R)-O-phospho-3-sulfolactic acid. It derives from a (R)-lactate. It is a conjugate base of a (2R)-O-phospho-3-sulfolactic acid.
Scientific Research Applications
Synthesis and Material Development :
- Zirconium Phosphonates : A study presented a method for preparing zirconium sulfophenylphosphonate, a compound with potential use in composite proton exchange membranes for fuel cells due to its good thermal stability and considerable protonic conductivity (Zima et al., 2010).
- Coenzyme M Biosynthesis : Research identified (2R)-phospho-3-sulfolactate synthase (ComA) in Methanococcus jannaschii, an enzyme crucial for coenzyme M biosynthesis. This enzyme catalyzes the addition of sulfite to phosphoenolpyruvate, suggesting potential applications in understanding microbial metabolism and biotechnological processes (Graham et al., 2002).
Structural and Coordination Chemistry :
- Metal-Organic Frameworks (MOFs) : Studies have explored the structural properties and applications of sulfonate and phosphonate MOFs. These frameworks demonstrate differences and similarities in their structural and functional properties, with potential applications in porous materials and dynamic structures (Shimizu, Vaidhyanathan, & Taylor, 2009).
Phosphonate and Sulfonate Interactions in Complex Systems :
- Conductivity and Interactions in Layered Solids : Research on zirconium and titanium phosphate sulfophenylphosphonates showed rapid increases in proton conductivities with relative humidity, highlighting their potential use in humidity sensors and other conductivity-related applications (Stein, Clearfield, & Subramanian, 1996).
Properties
Molecular Formula |
C3H3O9PS-4 |
---|---|
Molecular Weight |
246.09 g/mol |
IUPAC Name |
(2R)-2-phosphonatooxy-3-sulfonatopropanoate |
InChI |
InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/p-4/t2-/m0/s1 |
InChI Key |
CABHHUMGNFUZCZ-REOHCLBHSA-J |
Isomeric SMILES |
C([C@@H](C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |
SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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